Triethylammonium iodide
Overview
Description
Triethylammonium iodide is a quaternary ammonium compound with the chemical formula C_6H_16NI . It is a colorless or yellowish crystalline solid that is soluble in water. This compound is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylammonium iodide can be synthesized by the reaction between triethylamine and ethyl iodide. The reaction is typically carried out in an organic solvent such as ethanol. The general reaction is as follows: [ \text{(C_2H_5)_3N + C_2H_5I → (C_2H_5)_3NH+I-} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and purification steps such as recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Phase-Transfer Catalysis: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.
Solvents: Reactions are typically carried out in polar solvents such as water or ethanol.
Major Products:
Substituted Ammonium Salts: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
Chemistry:
Organic Synthesis: this compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It acts as a phase-transfer catalyst in organic reactions, improving reaction rates and yields.
Biology and Medicine:
Pharmacological Studies: It is used as a source of triethylammonium ions in pharmacological and physiological studies to understand ion channel functions and other biological processes.
Industry:
Electrochemical Applications: It is used in the electrochemical deposition of metal-organic frameworks and other materials.
Mechanism of Action
The mechanism of action of triethylammonium iodide involves its role as a source of triethylammonium ions. These ions can interact with various molecular targets, including ion channels and enzymes. The compound can alter the distribution of electric charges and influence biological processes such as neuromuscular transmission.
Comparison with Similar Compounds
Tetraethylammonium Iodide: Similar in structure but with an additional ethyl group, making it a quaternary ammonium compound.
Trimethylammonium Iodide: Contains three methyl groups instead of ethyl groups, resulting in different chemical properties.
Uniqueness: Triethylammonium iodide is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective phase-transfer catalyst and a useful compound in various scientific applications.
Properties
IUPAC Name |
N,N-diethylethanamine;hydroiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWVCDMEDQYCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4636-73-1 | |
Record name | Ethanamine, N,N-diethyl-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4636-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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